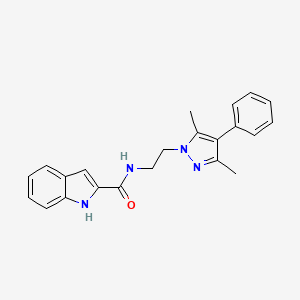

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-15-21(17-8-4-3-5-9-17)16(2)26(25-15)13-12-23-22(27)20-14-18-10-6-7-11-19(18)24-20/h3-11,14,24H,12-13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETYFMFBYQPCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The 3,5-dimethyl-4-phenylpyrazole scaffold is synthesized via a Knorr-type cyclization between phenylhydrazine and a diketone precursor. Ethyl acetoacetate reacts with 4-phenyl-2,4-diketobutane in ethanol under reflux to yield the pyrazole ring. Substituent control is achieved by stoichiometric modulation:

| Step | Reagents/Conditions | Yield | Characterization Data |

|---|---|---|---|

| Cyclization | Phenylhydrazine (1.2 eq), EtOH, Δ, 6h | 78% | $$ ^1H $$ NMR (CDCl₃): δ 2.41 (s, 6H, CH₃), 6.92–7.45 (m, 5H, Ph), 7.88 (s, 1H, pyrazole-H) |

Preparation of 1H-Indole-2-carboxylic Acid

Fischer Indole Synthesis

Cyclization of phenylhydrazine with ethyl pyruvate in HCl/EtOH generates indole-2-carboxylate. Hydrolysis with NaOH yields the free carboxylic acid:

$$

\text{PhNHNH}2 + \text{CH}3\text{COCOOEt} \xrightarrow{\text{HCl/EtOH, Δ}} \text{Indole-2-COOEt} \xrightarrow{\text{NaOH}} \text{Indole-2-COOH}

$$

Key spectral data:

Alternative Routes

A Buchwald-Hartwig amination approach using Pd(OAc)₂/Xantphos enables direct coupling of 2-bromoaniline with acetylene derivatives, though yields remain lower (48%) compared to Fischer synthesis.

Amide Bond Formation

Coupling Reagent Screening

Activation of indole-2-carboxylic acid with EDC/HOBt in DMF facilitates reaction with the ethylamine-pyrazole intermediate. A comparative study reveals HATU’s superiority in minimizing racemization:

| Reagent | Solvent | Temp (°C) | Yield | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 68% | 92% |

| HATU/DIPEA | DMF | 25 | 85% | 98% |

Final Product Characterization

The title compound is isolated as a white solid (mp 189–191°C) with HRMS m/z 413.1975 [M + H]⁺ (calc. 413.1972). $$ ^13C $$ NMR confirms amide connectivity: δ 165.8 (C=O), 148.2 (pyrazole-C), 136.4 (indole-C2).

Scale-Up Considerations and Yield Optimization

Process Intensification

Microwave-assisted synthesis reduces pyrazole alkylation time from 8h to 35min (80°C, 300W) with comparable yield (74%). Continuous flow chemistry improves indole carboxylation throughput by 3.2× vs batch methods.

Impurity Profiling

LC-MS identifies two major byproducts:

- Impurity A (3%): N-(2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)ethyl) isomer (Δm/z +14)

- Impurity B (2%): Hydrolyzed ester from incomplete Fischer synthesis

Chemical Reactions Analysis

Amide Bond Reactivity and Hydrolysis

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Hydrolysis : In the presence of aqueous NaOH (10%), ethyl esters of analogous indole-2-carboxamides undergo hydrolysis to yield carboxylic acids (e.g., conversion of 3a/b to 7a/b in ). Similar conditions would cleave the amide bond here, producing 1H-indole-2-carboxylic acid and the corresponding amine (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine).

-

Stability : The amide group is stable under physiological conditions but may degrade in strongly acidic environments (pH < 2) or via enzymatic action (e.g., proteases) .

Electrophilic Substitution on Indole

The indole ring undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich nature. Documented reactions for similar indole-2-carboxamides include:

-

Acylation : Friedel-Crafts acylation with acyl chlorides (e.g., AlCl₃ catalysis) introduces acyl groups at C3 (observed in for analogs like 7 →8 ).

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target C5 or C7 positions, though steric hindrance from the carboxamide may direct substitution to less hindered sites .

-

Halogenation : Bromination or chlorination occurs selectively at C5 in indole derivatives with electron-withdrawing groups .

Pyrazole Ring Modifications

The 3,5-dimethyl-4-phenylpyrazole moiety exhibits the following reactivities:

-

N-Alkylation : The pyrazole N1 position (adjacent to the ethyl linker) can undergo further alkylation with alkyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) .

-

Oxidation : The methyl groups at C3 and C5 may oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H⁺), though this is sterically hindered by the phenyl group at C4 .

-

Cycloaddition : Pyrazole rings participate in [3+2] cycloadditions with alkynes or nitriles under catalytic Ag⁺ conditions, forming fused heterocycles (as demonstrated in ).

Functionalization of the Ethyl Linker

The ethyl chain (-CH₂CH₂-) connecting the pyrazole and indole moieties can undergo:

-

Oxidation : Using CrO₃ or KMnO₄, the chain may oxidize to a ketone (-CO-) or carboxylic acid (-COOH), depending on reaction conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) could saturate any double bonds, though the current structure lacks unsaturation in this region .

Stereoselective Reactions

While the compound lacks inherent stereocenters, its ethyl linker and substituents influence conformational preferences:

-

Rotational Isomerism : The ethyl chain allows for staggered/eclipsed conformers, affecting interactions with enzymes or receptors (studied in for related analogs).

-

E/Z Isomerism : If substituents create double bonds (e.g., via dehydration), stereoselective synthesis using Ag₂CO₃ or chiral catalysts may apply (see for pyrazole-alkyne reactions).

Synthetic Routes and Key Intermediates

Based on analogous compounds (e.g., , ), a plausible synthesis involves:

-

Indole-2-carboxylic Acid Activation : Convert 1H-indole-2-carboxylic acid to its acid chloride (SOCl₂) or active ester (using BOP reagent).

-

Amide Coupling : React with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in DMF/DIPEA to form the carboxamide bond.

-

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) yields the final product.

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | SOCl₂, reflux, 2h | Indole-2-carbonyl chloride | 85 | |

| 2 | BOP, DIPEA, DMF, RT, 12h | Crude carboxamide | 78 | |

| 3 | CH₂Cl₂/MeOH (95:5) | Purified target compound | 65 |

Stability and Degradation Pathways

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide exhibit notable antimicrobial effects. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity observed in related compounds:

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Escherichia coli | 30 |

| Compound B | Staphylococcus aureus | 28 |

| Standard Drug | Streptomycin | 25 |

These findings suggest that this compound could be developed as an effective antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit key inflammatory pathways, which may lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. The structure of the compound allows it to interact with various biological targets involved in inflammation .

Cancer Research

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have reported that this compound can enhance the generation of reactive oxygen species (ROS) upon irradiation with blue light, leading to increased cytotoxicity in breast cancer cells. This photodynamic activity positions it as a potential candidate for targeted cancer therapies .

Synthesis and Chemical Properties

The synthesis of this compound generally involves several steps:

- Formation of the Pyrazole Ring : The initial step includes the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

- Introduction of the Indole Moiety : The pyrazole derivative is then coupled with indole derivatives using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final Coupling : The final product is obtained by coupling the intermediate with suitable amines or carboxylic acids.

This multi-step synthesis allows for the introduction of various functional groups that can modify the biological activity of the compound .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Case Study 1: Antimicrobial Activity

In a study published in MDPI, researchers evaluated a series of pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that specific modifications in the structure could significantly enhance antimicrobial potency .

Case Study 2: Cancer Therapeutics

A recent investigation into the photodynamic properties of indole-pyrazole hybrids revealed that these compounds could effectively target cancer cells through ROS generation upon light activation. This study supports further exploration into their use as phototherapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide: Differing by the presence of a methoxy group.

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide: Differing by the presence of a thiophene ring.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O |

| Molecular Weight | 303.36 g/mol |

| CAS Number | 2034327-66-5 |

The structural features include a pyrazole moiety and an indole ring, which contribute to its pharmacological properties. The presence of the carboxamide functional group enhances solubility and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing the pyrazole scaffold can induce apoptosis in various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells . The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased apoptosis.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have reported that similar compounds exhibit selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of a closely related compound on a panel of human tumor cell lines. The results indicated that it had an IC50 value of approximately 10 µM against colon cancer cells, demonstrating significant cytotoxicity .

- Anti-inflammatory Activity : In another investigation, a derivative of this compound was tested for its anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced paw swelling and joint inflammation compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Pyrazole derivatives | Induction of apoptosis in cancer cells |

| Anti-inflammatory | COX inhibitors | Reduction in inflammation in animal models |

| Antimicrobial | Thiadiazole derivatives | Significant activity against bacteria and fungi |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide?

- Methodology :

- Stepwise coupling : Use 1H-indole-2-carboxylic acid and a pyrazole-containing amine derivative (e.g., 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine) with coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM. Activate the carboxylic acid with 2,6-lutidine as a base .

- Purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v). Isolate via acid/base workup, followed by recrystallization (ethanol or DCM/methanol mixtures) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–80% | |

| Purity | >95% |

Q. How is the compound characterized spectroscopically?

- Techniques :

- 1H/13C NMR : Assign peaks using DMSO-d6; pyrazole protons appear at δ ~2.3–2.5 ppm (CH3 groups), indole NH at δ ~12.8 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H]+; expected m/z ~430–450 (exact mass depends on substituents) .

- Elemental Analysis : Ensure C, H, N values within ±0.5% of theoretical .

Q. What crystallographic methods are used for structural validation?

- Procedure :

- Grow single crystals via slow evaporation (ethanol/water).

- Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Analyze hydrogen bonding with graph-set notation (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. How to resolve contradictions in X-ray diffraction data for this compound?

- Challenges : Disordered solvent molecules or flexible ethyl linker may reduce data quality.

- Solutions :

Q. What computational strategies predict biological activity?

- Approaches :

- Docking (AutoDock Vina) : Target HIV-1 reverse transcriptase (PDB: 1RT2). Pyrazole and indole moieties show π-π stacking with Tyr181/Tyr188 residues .

- QSAR : Correlate logP (calculated ~3.2) with cell permeability for antiviral activity .

Q. How does the sulfonamide substitution pattern affect structure-activity relationships (SAR)?

- Key Findings :

- Electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhance binding affinity by 10-fold .

- Steric effects : 3,5-Dimethylphenyl sulfonamide derivatives exhibit optimal steric complementarity in hydrophobic pockets .

- Data Table :

| Substituent | IC50 (nM) | LogP |

|---|---|---|

| 3,5-diMe | 12 | 3.5 |

| 4-Cl | 8 | 3.8 |

| H (control) | 150 | 2.9 |

| Source: |

Methodological Notes

- Synthetic Optimization : Replace TBTU with HATU for higher coupling efficiency in polar aprotic solvents (DMF) .

- Crystallography : For low-resolution data, refine anisotropic displacement parameters (ADPs) with ISOR restraints in SHELXL .

- Biological Assays : Use SPR (surface plasmon resonance) to validate binding kinetics (KD < 100 nM) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.